molecular formula C10H15ClN2 B12110178 1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-dimethyl- CAS No. 90972-70-6

1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-dimethyl-

Cat. No.: B12110178
CAS No.: 90972-70-6
M. Wt: 198.69 g/mol
InChI Key: TXHCOGYEAWRIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- is an organic compound with the molecular formula C10H15ClN2. This compound is characterized by the presence of an ethanediamine backbone substituted with a 2-chlorophenyl group and two methyl groups on the nitrogen atoms. It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

CAS No.

90972-70-6

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-13(2)8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3

InChI Key

TXHCOGYEAWRIAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- typically involves the reaction of 1,2-ethanediamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Hydroxyl or alkoxy-substituted ethanediamines.

Scientific Research Applications

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl-: C10H15ClN2

    1,2-Ethanediamine, N’-(2-bromophenyl)-N,N-dimethyl-: Similar structure with a bromine atom instead of chlorine.

    1,2-Ethanediamine, N’-(2-fluorophenyl)-N,N-dimethyl-: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs with different halogen substitutions.

Biological Activity

1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-dimethyl- is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on antimicrobial properties and other relevant pharmacological activities.

Chemical Structure and Properties

  • Chemical Formula: C10H14ClN2
  • Molecular Weight: 200.68 g/mol
  • CAS Number: 1196-55-0
  • IUPAC Name: N'-(2-chlorophenyl)-N,N-dimethyl-1,2-ethanediamine

The compound features a dimethylamino group and a chlorophenyl moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related compounds and derivatives of ethanediamine. For instance, a series of N,N'-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives were synthesized and tested against various bacterial strains. The findings indicated that certain derivatives exhibited significant antimicrobial activity:

CompoundActivity Against Staphylococcus aureus (LC50 μM)Activity Against Pseudomonas aeruginosa (LC50 μM)Activity Against Salmonella enterica (LC50 μM)
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine1408611.6
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine2871388.79

These results suggest that modifications to the ethanediamine structure can enhance antimicrobial efficacy, indicating potential pathways for developing new antimicrobial agents based on this scaffold .

The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of the chlorophenyl group is hypothesized to enhance lipophilicity, allowing better penetration into bacterial cells.

Study 1: Synthesis and Characterization

In a study focused on the synthesis of N,N'-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, researchers characterized the compounds using spectroscopic methods and evaluated their biological activity through in vitro assays. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Comparative Analysis

Another comparative study examined various ethanediamine derivatives for their cytotoxicity and antimicrobial properties against a range of pathogens. The results indicated that compounds with electron-withdrawing groups, such as chlorine, displayed improved activity compared to their non-substituted counterparts.

Toxicity and Safety Profile

While exploring the biological activity of 1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-dimethyl-, it is crucial to consider its toxicity profile. Preliminary data suggest that while some derivatives exhibit potent biological activities, they may also present safety concerns at higher concentrations. Further toxicological assessments are necessary to establish safe usage parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.